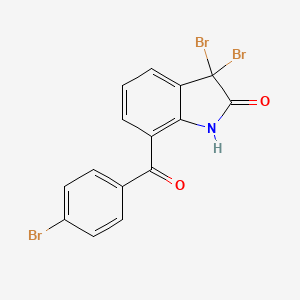

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one

Description

Properties

IUPAC Name |

3,3-dibromo-7-(4-bromobenzoyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO2/c16-9-6-4-8(5-7-9)13(20)10-2-1-3-11-12(10)19-14(21)15(11,17)18/h1-7H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLRBQUPXLALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(C(=O)N2)(Br)Br)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Synthesis and Structural Characteristics

The compound can be synthesized through bromination and subsequent reactions involving indolin-2-one derivatives. The presence of bromine substituents is critical as they influence the compound's reactivity and biological properties. The synthesis typically involves the reaction of indoles with brominating agents, leading to the formation of dibromo derivatives that serve as precursors for further functionalization .

Anticancer Properties

Recent studies highlight the potent anticancer activity of this compound against various cancer cell lines. The compound has been evaluated using MTT assays against several human cancer cell lines including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Inhibition Ratio (%) |

|---|---|---|

| A549 | 8.9 | 88.2 |

| Bel7402 | 10.0 | 71.9 |

| HepG2 | 9.5 | 85.2 |

| HeLa | 7.5 | 93.0 |

| HCT116 | 8.0 | 90.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% after a specified treatment period.

The compound exhibited significant cytotoxicity comparable to established chemotherapeutics such as sunitinib, indicating its potential as a lead compound for further development .

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Migration : Wound-healing assays have demonstrated that this compound inhibits the migration of cancer cells, suggesting a potential role in preventing metastasis .

- Targeting c-Src Kinase : The indolinone scaffold has been associated with the inhibition of c-Src kinase, a critical player in cancer progression. Molecular modeling studies suggest that modifications to the amino group enhance binding affinity to the ATP-binding site of c-Src .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence and position of bromine atoms significantly influence biological activity. For instance, compounds with multiple bromine substitutions on the phenyl ring tend to exhibit enhanced anticancer properties compared to their mono-brominated counterparts . Additionally, variations in substituents at the 5-position of indolin-2-one also affect potency, highlighting the importance of functional group placement in drug design.

Case Studies

Several case studies have explored the efficacy of derivatives based on the indolinone structure:

- Study on Indolinone Derivatives : A study synthesized various indolinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced activity against resistant cancer types .

- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives may reduce tumor size in xenograft models, although detailed pharmacokinetic profiling is necessary for clinical relevance.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is closely related to Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily in ophthalmology. The compound is utilized in the Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings with the FDA. It plays a critical role in the formulation and quality control of Bromfenac, ensuring the safety and efficacy of the drug through rigorous toxicity studies and analytical testing during commercial production .

Toxicity Studies

The compound is involved in toxicity studies that assess its safety profile when used as an active pharmaceutical ingredient. These studies are essential for regulatory compliance and to ensure that any formulations containing this compound do not pose health risks to patients .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various halogenation methods. For example, the reaction of 7-(4-bromobenzoyl)indole with N-bromosuccinimide in tetrahydrofuran leads to the formation of this dibrominated compound with high yields (up to 93%) . This efficient synthetic route is advantageous for scaling up production for pharmaceutical applications.

Related Synthetic Pathways

Research has highlighted methods for synthesizing related compounds, such as 7-(4-benzoyl bromide) indoline-2,3-diketone. These methods often involve simpler starting materials and shorter manufacturing cycles, which can be beneficial for producing high-purity intermediates required for drug formulation .

Case Studies and Research Findings

Case Study: Bromfenac Formulation

In a study focused on the formulation of Bromfenac, researchers utilized this compound as an intermediate. The study demonstrated that the incorporation of this compound into formulations improved the stability and bioavailability of Bromfenac when administered topically for ocular inflammation .

Research on Indole Derivatives

The broader category of indole derivatives, including this compound, has been extensively researched for their biological activities. Studies have shown that these compounds exhibit anti-cancer properties and can act as inhibitors in various biochemical pathways, making them candidates for further pharmacological exploration .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Substitution Patterns

- Substituent Position and Halogen Effects: The 3,3-dibromo substitution in the target compound distinguishes it from mono-brominated analogs (e.g., 7-(4-bromobenzoyl)indolin-2-one) and isomers (e.g., 1-(3-bromobenzoyl)indolin-2-one). Compared to hydrazone derivatives (e.g., 3-((2-bromobenzylidene)hydrazono)indolin-2-one), the target compound lacks a hydrazone moiety but shares bromine-mediated bioactivity .

Electronic Properties and Reactivity

Table 2: Frontier Molecular Orbital (FMO) Analysis of Indolin-2-one Derivatives

- The 4-bromobenzoyl group contributes to LUMO delocalization, facilitating interactions with electron-rich biological targets (e.g., DNA or enzyme active sites) .

Anticancer and TrxR Inhibition

- TrxR Inhibition: N-substituted indolin-2-ones (e.g., compounds 4 and 5 in ) inhibit thioredoxin reductase (TrxR) by targeting the selenocysteine residue, inducing oxidative stress and apoptosis . The target compound’s bromine substitutions may enhance electrophilicity, enabling similar TrxR interactions, though direct evidence is lacking.

- Cytotoxicity: Hydrazone derivatives (e.g., 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) show IC₅₀ values <10 µM against MCF7 cells . The target compound’s brominated structure may offer comparable or superior potency due to higher lipophilicity and membrane permeability.

Antibacterial Activity

- Nitroimidazole-indolin-2-one hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus . The target compound’s bromine atoms may confer broader-spectrum activity, though this requires empirical validation.

Antioxidant Potential

- Ortho-substituted indolin-2-ones demonstrate superior antioxidant activity via HOMO stabilization . The para-substituted bromobenzoyl group in the target compound may favor electron transfer mechanisms over hydrogen atom transfer.

Preparation Methods

Mechanistic Insights

-

Radical Pathway : NBS generates bromine radicals under reflux, abstracting hydrogen from the 3-position and forming a carbon-centered radical, which subsequently traps bromine.

-

Ionic Pathway : In polar protic solvents, NBS may act as an electrophilic bromine source, with the lactam carbonyl directing addition via conjugation.

Side Reactions and Control

-

Ring Bromination : Electron-rich positions on the indole or benzoyl group may undergo unintended bromination. Using a stoichiometric excess of NBS (3.0 equiv.) ensures complete dibromination at the 3-position while minimizing side products.

-

Solvent Effects : t-Butyl alcohol reduces polarity, favoring radical pathways over ionic side reactions.

Alternative Synthetic Routes and Comparative Analysis

Sequential Bromination-Acylation Approach

Inverse sequencing—applying dibromination before acylation—has been explored but faces challenges:

One-Pot Methodologies

Recent patents describe one-pot syntheses combining acylation and dibromination:

-

Simultaneous Activation : Use of AlCl₃ as both Friedel-Crafts catalyst and Lewis acid for NBS activation.

-

Solvent System : Nitromethane, which stabilizes both acylium ions and bromine radicals.

-

Yield : 50–55%, lower than stepwise methods due to competing side reactions.

Purification and Characterization

Recrystallization

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one and its derivatives?

The synthesis of brominated indolin-2-one derivatives typically involves multi-step reactions starting from indole or isatin precursors. Key methods include:

- Palladium-catalyzed cross-coupling : For introducing aryl groups (e.g., 4-bromobenzoyl) at the 7-position of the indolinone core, as seen in related indole derivatives .

- Condensation reactions : Substituted aldehydes or ketones (e.g., brominated benzoyl chlorides) react with indolin-2-one intermediates under acidic conditions (e.g., acetic acid reflux) to form benzylidene or benzoyl derivatives .

- Halogenation : Direct bromination at the 3-position of the indolinone ring using brominating agents like NBS (N-bromosuccinimide) in polar solvents .

Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine atoms at C3 and C3’, benzoyl group at C7) via characteristic shifts. For example, deshielding effects from bromine and carbonyl groups are observed .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., via [M+H] peaks) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for C=O (indolinone, ~1700 cm) and C-Br (~600 cm) validate functional groups .

Q. What initial biological screening assays are recommended for evaluating bioactivity?

- Anticancer activity : Cell viability assays (e.g., MTT) using HL-60 leukemia cells to assess apoptosis induction via DNA fragmentation and mitochondrial membrane potential loss .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Kinase inhibition : RET kinase inhibition assays using recombinant proteins, measuring IC values via fluorescence-based ATP competition .

Advanced Questions

Q. How do substituents at the 3-position influence solubility and kinase inhibitory activity?

- Solubility : Bulky bromine atoms at C3 increase hydrophobicity, reducing aqueous solubility. However, polar substituents (e.g., amino groups) at C3’ can improve solubility by enhancing hydrogen bonding, as observed in pyrrole indolin-2-one derivatives .

- Kinase inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with ATP-binding pockets. For RET kinase, 3,3-dibromo substitution enhances steric complementarity with hydrophobic residues, improving IC values .

Q. What strategies resolve contradictions in crystallographic data for brominated indolin-2-one derivatives?

- SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., bromine positional ambiguity) and twinning .

- Hydrogen bonding analysis : Compare experimental (X-ray) and computational (DFT) bond lengths to validate tautomeric forms (e.g., keto-enol equilibria) .

- Temperature factors (B-factors) : High B-factors for bromine atoms may indicate dynamic disorder; iterative refinement with restraints improves accuracy .

Q. How can computational methods predict interactions with biological targets like RET kinase?

- Molecular docking : Use Maestro or MOE software to dock the compound into RET kinase’s ATP-binding site (PDB: 2IVU). Key interactions include halogen bonding between bromine and Leu730/Val804 .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable poses .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize substituent selection .

Q. What green chemistry approaches improve synthesis efficiency?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps, improving yield by 20–30% .

- Mechanochemistry : Solvent-free grinding of indolin-2-one with 4-bromobenzoyl chloride in a ball mill achieves >85% yield .

- Catalyst recycling : Recover Pd catalysts using magnetic nanoparticles (FeO-supported ligands) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.